Cas no 1805103-02-9 (3-Bromo-4-cyano-5-nitrophenylacetic acid)

3-Bromo-4-cyano-5-nitrophenylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-4-cyano-5-nitrophenylacetic acid
- 2-(3-bromo-4-cyano-5-nitrophenyl)acetic acid
-
- Inchi: 1S/C9H5BrN2O4/c10-7-1-5(3-9(13)14)2-8(12(15)16)6(7)4-11/h1-2H,3H2,(H,13,14)
- InChI Key: KNYWXSHUKQDQPA-UHFFFAOYSA-N
- SMILES: BrC1C(C#N)=C(C=C(C=1)CC(=O)O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 283.94327 g/mol
- Monoisotopic Mass: 283.94327 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 285.05
- Topological Polar Surface Area: 107
- XLogP3: 1.6
3-Bromo-4-cyano-5-nitrophenylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013021218-500mg |
3-Bromo-4-cyano-5-nitrophenylacetic acid |
1805103-02-9 | 97% | 500mg |
806.85 USD | 2021-06-24 | |
Alichem | A013021218-250mg |
3-Bromo-4-cyano-5-nitrophenylacetic acid |
1805103-02-9 | 97% | 250mg |
494.40 USD | 2021-06-24 | |
Alichem | A013021218-1g |
3-Bromo-4-cyano-5-nitrophenylacetic acid |
1805103-02-9 | 97% | 1g |
1,534.70 USD | 2021-06-24 |
3-Bromo-4-cyano-5-nitrophenylacetic acid Related Literature
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
Additional information on 3-Bromo-4-cyano-5-nitrophenylacetic acid
Introduction to 3-Bromo-4-cyano-5-nitrophenylacetic acid (CAS No. 1805103-02-9)
3-Bromo-4-cyano-5-nitrophenylacetic acid, identified by its Chemical Abstracts Service (CAS) number 1805103-02-9, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to a class of phenylacetic acid derivatives, characterized by the presence of multiple functional groups that contribute to its unique chemical properties and potential biological activities. The structural motif, featuring a bromine atom, a cyano group, and a nitro group on a phenyl ring coupled with an acetic acid moiety, makes it a versatile scaffold for further chemical modifications and biological evaluations.
The significance of 3-Bromo-4-cyano-5-nitrophenylacetic acid lies in its potential applications as an intermediate in the synthesis of novel therapeutic agents. Phenylacetic acid derivatives have been widely studied due to their involvement in various biological pathways and their capacity to modulate enzyme activities and receptor interactions. The introduction of halogenated and cyano-substituted groups enhances the reactivity and selectivity of this compound, making it particularly valuable in the development of targeted therapies.
In recent years, there has been a surge in research focused on identifying new pharmacophores that can address unmet medical needs. The structural features of 3-Bromo-4-cyano-5-nitrophenylacetic acid align well with the criteria for designing molecules with enhanced binding affinity and improved pharmacokinetic profiles. Specifically, the bromine atom can serve as a handle for further functionalization via cross-coupling reactions, while the cyano and nitro groups can participate in hydrogen bonding or ionic interactions with biological targets. These attributes make it an attractive candidate for exploring new drug candidates in areas such as oncology, inflammation, and neurodegenerative diseases.
One of the most compelling aspects of 3-Bromo-4-cyano-5-nitrophenylacetic acid is its role as a building block in medicinal chemistry. Researchers have leveraged its scaffold to develop analogs with tailored properties for specific therapeutic applications. For instance, modifications at the acetic acid moiety can alter solubility and metabolic stability, while adjustments around the phenyl ring can fine-tune binding interactions with proteins or nucleic acids. Such flexibility underscores the compound's importance as a versatile intermediate in drug discovery pipelines.
The growing interest in 3-Bromo-4-cyano-5-nitrophenylacetic acid is also reflected in the expanding body of literature discussing its synthetic pathways and biological evaluations. Recent studies have demonstrated its utility in generating novel compounds with potential anti-inflammatory, anticancer, and antimicrobial properties. For example, derivatives of this compound have been investigated for their ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase. Additionally, preliminary studies suggest that certain analogs may exhibit selectivity over known therapeutic agents, reducing side effects associated with current treatments.
The synthesis of 3-Bromo-4-cyano-5-nitrophenylacetic acid typically involves multi-step organic transformations that highlight the compound's synthetic accessibility while maintaining high purity standards. Key synthetic steps often include halogenation reactions at specific positions on the phenyl ring, followed by cyanation and nitration to introduce the desired functional groups. Advances in catalytic methods have further refined these processes, enabling more efficient and scalable production. Such improvements are crucial for supporting preclinical and clinical investigations where large quantities of high-quality material are required.
In conclusion, 3-Bromo-4-cyano-5-nitrophenylacetic acid (CAS No. 1805103-02-9) represents a promising compound in the realm of medicinal chemistry. Its unique structural features offer opportunities for designing innovative therapeutics with targeted mechanisms of action. As research continues to uncover new biological functions and synthetic strategies, this compound is poised to play an increasingly significant role in addressing complex medical challenges. The ongoing exploration of its derivatives underscores its value as a cornerstone molecule in drug discovery efforts aimed at improving human health.
1805103-02-9 (3-Bromo-4-cyano-5-nitrophenylacetic acid) Related Products
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)




